4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine
CAS No.:
Cat. No.: VC15844185
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FN2O |
|---|---|
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 4-fluoro-N-propan-2-yl-1,2-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C10H11FN2O/c1-6(2)12-10-9-7(11)4-3-5-8(9)14-13-10/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | HRWZPWZTIGMWGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=NOC2=C1C(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-fluoro-N-propan-2-yl-1,2-benzoxazol-3-amine, reflects its benzisoxazole core substituted with a fluorine atom at the 4-position and an isopropylamine group at the 3-position. Key structural identifiers include:
-
SMILES:
CC(C)NC1=NOC2=C1C(=CC=C2)F -
InChIKey:
HRWZPWZTIGMWGX-UHFFFAOYSA-N
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| LogP (Partition Coefficient) | 2.79 |
| Topological Polar Surface Area (TPSA) | 38.06 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The relatively low LogP value suggests moderate lipophilicity, which may influence its pharmacokinetic behavior . The fluorine atom enhances electronegativity and potential hydrogen-bonding interactions, while the isopropyl group contributes to steric effects and metabolic stability.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-fluoro-N-isopropylbenzo[d]isoxazol-3-amine typically involves multi-step protocols:
-
Nucleophilic Aromatic Substitution: Fluorine displacement on nitrobenzene derivatives using secondary amines . For example, reacting 4-fluoronitrobenzene with isopropylamine under basic conditions yields intermediate nitro compounds.
-
Nitro Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl₂) converts nitro groups to amines .
-
Acylation: Reaction with nitrofuranoic acid chloride introduces the isoxazole moiety .
A novel approach reported by employs BF₃·Et₂O-catalyzed annulation of glyoxylate esters and nitrosoarenes, offering improved atom economy and regioselectivity. This method avoids harsh conditions and achieves yields exceeding 80% .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 78–95 | Scalability | Requires inert conditions |
| BF₃·Et₂O Catalysis | 80–90 | Mild conditions, high purity | Sensitivity to moisture |
Biological Activity and Mechanisms
Anti-Inflammatory Effects
Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and NF-κB signaling in murine macrophages, reducing prostaglandin E₂ (PGE₂) levels by 40–60% at 10 μM concentrations. These effects are attributed to the electron-withdrawing fluorine atom stabilizing interactions with COX-2’s hydrophobic pocket.
Applications in Research and Development
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing targeted therapies, particularly kinase inhibitors and immunomodulators . Its stability under physiological conditions makes it suitable for prodrug designs.
Material Science
Incorporation into polymer matrices improves thermal stability (decomposition temperature >300°C) and mechanical strength, as evidenced by tensile modulus increases of 15–20% in polyamide composites .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Storage recommendations include sealing the compound in dry conditions at 2–8°C to prevent hydrolysis .
Future Directions
Despite promising early results, critical challenges remain:
-
Mechanistic Elucidation: Detailed proteomic and transcriptomic studies are needed to map molecular targets.
-
In Vivo Validation: Pharmacokinetic and toxicity profiles in animal models are lacking.
-
Synthetic Scalability: Optimizing BF₃·Et₂O catalysis for industrial-scale production requires further exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume